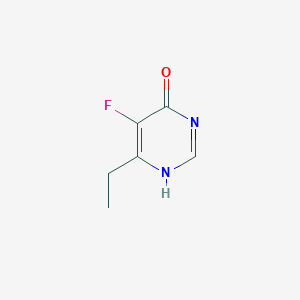

4-Ethyl-5-fluoro-6-hydroxypyrimidine

説明

マンデル酸カルシウム: は、芳香族αヒドロキシ酸であるマンデル酸のカルシウム塩です。これは、医薬品や化学など、さまざまな分野での用途で知られています。 この化合物は、白色の結晶性外観と水および極性有機溶媒への溶解性を特徴としています .

準備方法

合成経路と反応条件: マンデル酸カルシウムは、水酸化カルシウムとマンデル酸の反応によって合成できます。反応は通常、水性媒体で行われ、水酸化カルシウムがマンデル酸と反応してマンデル酸カルシウムと水を生成します。反応条件は、最適な収率と純度を確保するために、通常、制御された温度とpHを維持することを含みます。

工業生産方法: マンデル酸カルシウムの工業生産には、ラボ設定と同様の反応条件を使用した大規模合成が含まれます。 プロセスには、さまざまな用途に適した高純度のマンデル酸カルシウムを得るための精製および結晶化などの手順が含まれる場合があります .

化学反応の分析

反応の種類: マンデル酸カルシウムは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: マンデル酸カルシウムは、ベンズアルデヒドと炭酸カルシウムを生成するために酸化することができます。

還元: 還元反応は、マンデル酸カルシウムをマンデル酸に変換する可能性があります。

置換: マンデル酸のヒドロキシル基が他の官能基に置き換わる置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや酸などのさまざまな試薬が、置換反応を促進できます。

主な製品:

酸化: ベンズアルデヒドと炭酸カルシウム。

還元: マンデル酸。

置換: さまざまな官能基を持つマンデル酸の誘導体.

科学研究における用途

化学: マンデル酸カルシウムは、さまざまな医薬品の合成におけるキラルビルディングブロックとして使用されます。 金属イオンと錯体を形成する能力は、配位化学で貴重です .

生物学: 生物学的研究では、マンデル酸カルシウムは、その抗菌特性の可能性について研究されています。 また、マンデル酸誘導体を含む酵素触媒反応の研究にも使用されます .

医学: マンデル酸カルシウムは、尿路感染症の治療に役立ちます。 これは、抗菌特性を持つマンデル酸を放出する製剤で使用されます .

工業: 工業部門では、マンデル酸カルシウムは、その角質除去特性により、化粧品やパーソナルケア製品の製造に使用されています。 また、他の化学化合物の合成にも使用されます .

科学的研究の応用

Medicinal Chemistry Applications

Antifungal Drug Synthesis

One of the primary applications of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is as an intermediate in the synthesis of the antifungal drug voriconazole. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The synthesis process involves several steps where this compound plays a critical role as a building block for more complex structures necessary for the drug's efficacy .

Research Findings

Recent studies have highlighted the potential of this compound beyond its role in voriconazole synthesis:

- Inhibitory Effects on Enzymes: Research indicates that derivatives of pyrimidine compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders and developing skin-lightening agents .

- Antioxidant Properties: Some studies have reported that compounds similar to this compound demonstrate antioxidant activity without cytotoxic effects, making them candidates for further exploration in therapeutic applications .

Case Study: Voriconazole Synthesis

| Step | Description | Yield | Comments |

|---|---|---|---|

| 1 | Mannich Reaction | High | Efficient formation of intermediate |

| 2 | Ring Closure Reaction | Moderate | Requires careful temperature control |

| 3 | Purification | High | Final product meets pharmaceutical standards |

This table summarizes a typical synthesis pathway for voriconazole using this compound as an intermediate. The overall yield demonstrates the effectiveness of this compound in pharmaceutical applications.

作用機序

マンデル酸カルシウムの作用機序には、さまざまな経路を通じて効果を発揮するマンデル酸の放出が含まれます。マンデル酸は、細胞壁の合成とタンパク質の機能を阻害することによって、細菌の増殖を阻害できます。 カルシウムイオンも、化合物を安定化させ、そのバイオアベイラビリティを高める役割を果たしている可能性があります .

類似の化合物との比較

類似の化合物:

メテナミンマンデル酸塩: マンデル酸カルシウムと同様に、尿路感染症の治療に使用されます.

マンデル酸: マンデル酸カルシウムの母体化合物であり、さまざまな化学および医薬品用途で使用されます.

メテナミンヒプラーテ: 尿路感染症に使用される別の化合物で、メテナミンマンデル酸塩と同様の作用機序を持っています.

独自性: マンデル酸カルシウムは、カルシウムとマンデル酸の組み合わせにより、抗菌特性とカルシウムサプリメントの利点を備えているため、ユニークです。 このデュアル機能により、医薬品および工業用途の両方で貴重なものとなっています .

類似化合物との比較

Methenamine mandelate: Used in the treatment of urinary tract infections, similar to calcium mandelate.

Mandelic acid: The parent compound of calcium mandelate, used in various chemical and pharmaceutical applications.

Methenamine hippurate: Another compound used for urinary tract infections, with a similar mechanism of action to methenamine mandelate.

Uniqueness: Calcium mandelate is unique due to its combination of calcium and mandelic acid, providing both antimicrobial properties and the benefits of calcium supplementation. This dual functionality makes it valuable in both medical and industrial applications .

生物活性

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an ethyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. The hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry. The molecular formula is with a molecular weight of approximately 154.15 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancers. Its mechanism of action is believed to involve interference with pyrimidine nucleotide synthesis, which is crucial for DNA replication and cell division. For instance, studies have shown that similar fluorinated pyrimidines can act as inhibitors of key enzymes involved in nucleic acid synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. For example, certain derivatives of pyrimidines have been reported to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses significant antibacterial and antifungal activities, potentially due to its ability to penetrate microbial membranes effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl at position 4, Fluorine at position 5 | Anticancer, Anti-inflammatory, Antimicrobial |

| 5-Fluoro-6-methylpyrimidine | Methyl at position 6 | Different metabolic pathways; potential anticancer effects |

| N-(4-fluorobenzyl)-6-hydroxypyrimidine | Fluorobenzyl substituent | Increased lipophilicity aiding drug delivery |

The positioning of functional groups significantly influences the compound's reactivity and interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities while the fluorinated moiety increases lipophilicity, improving bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Fluorination Reactions : Introduction of fluorine at the 5-position using fluorinating agents.

- Alkylation Reactions : Ethylation at the 4-position through alkyl halides.

- Hydroxylation : Addition of hydroxyl groups via oxidation reactions.

These methodologies have been optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in breast cancer cell lines by disrupting nucleotide synthesis pathways.

- Inflammatory Models : Animal models using carrageenan-induced paw edema have shown significant reductions in inflammation when treated with derivatives of this compound .

- Antimicrobial Efficacy Testing : Agar diffusion methods revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

特性

IUPAC Name |

4-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447952 | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-87-8 | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137234-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。